molecular formula C15H24N2O3 B2379985 Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate CAS No. 2243509-82-0

Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate

Cat. No.: B2379985
CAS No.: 2243509-82-0
M. Wt: 280.368
InChI Key: DXDAPMMWFDXSEG-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a propan-2-yloxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction parameters are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds.

Scientific Research Applications

Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key metabolic enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propan-2-yloxyphenyl group provides additional steric and electronic effects, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-10(2)19-13-8-11(6-7-12(13)16)9-17-14(18)20-15(3,4)5/h6-8,10H,9,16H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDAPMMWFDXSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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